Cas no 36062-07-4 (Octahydrocurcumin)

Octahydrocurcumin is a hydrogenated derivative of curcumin, characterized by its saturated molecular structure, which enhances stability and bioavailability compared to its parent compound. This modification reduces susceptibility to oxidative degradation, making it suitable for applications requiring prolonged shelf life or controlled release. Octahydrocurcumin retains the anti-inflammatory and antioxidant properties of curcumin while exhibiting improved solubility in lipid-based formulations. Its enhanced metabolic stability may also contribute to more consistent pharmacokinetic profiles in therapeutic contexts. The compound is of interest in pharmaceutical, nutraceutical, and cosmetic research, particularly for formulations targeting oxidative stress or chronic inflammation. Analytical methods confirm its high purity and structural integrity for research and industrial use.
Octahydrocurcumin structure
Octahydrocurcumin structure
Product Name:Octahydrocurcumin
CAS No:36062-07-4
MF:C21H28O6
MW:376.4434
CID:1003219
PubChem ID:11068834
Update Time:2025-06-08

Octahydrocurcumin Chemical and Physical Properties

Names and Identifiers

    • Octahydrocurcumin
    • 1,7-Bis(4-hydroxy-3-methoxyphenyl)-3,5-heptanediol
    • Hexahydrobisdemethoxycurcumin
    • 1,7-bis(4-acetoxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
    • 1,7-bis(4-hydroxy-3-methoxyphenyl)heptane-3,5-diol
    • 1,7-bis-(4-hydroxy-3-methoxyphenyl)heptane-3,5-dione
    • 4,4'-Diacetylcurcumin
    • Acetic acid,4-[7-(4-acetoxy-3-methoxy-phenyl)-3,5-dioxo-hepta-1,6-dienyl]-2-methoxy-phenyl ester
    • Curcumin 4,4'-diacetate
    • curcumin ac
    • Curcumin bis-acetate
    • diacetylcurcumin
    • diacetyldiferuloylmethane
    • Di-O-Acetylcurcumin
    • hexahydrocurcuminol
    • MEGxp0_001209
    • MEGxp0_001210
    • 1,7-Bis(3-methoxy-4-hydroxyphenyl)heptane-3,5-diol
    • 3,5-Heptanediol, 1,7-bis(4-hydroxy-3-methoxyphenyl)-
    • 3,5-dihydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)h
    • YS2A8X6SX2
    • HY-N0894
    • CS-3740
    • ACon1_001058
    • 36062-07-4
    • MFCD25371921
    • AKOS030526791
    • 3,5-dihydroxy-1,7-bis(4-hydroxy-3-methoxyphenyl)heptane
    • DTXSID40873750
    • BRD-A35096796-001-01-0
    • ACon1_001138
    • NCGC00169640-01
    • 1,7-bis-(4-Hydroxy-3-methoxyphenyl)-heptane-3,5-diol
    • NCGC00169640-02
    • AC-34050
    • (3S,5S)-1,7-BIS(4-HYDROXY-3-METHOXYPHENYL)HEPTANE-3,5-DIOL
    • MS-26114
    • Octahydro-curcumin
    • CHEMBL1087517
    • SCHEMBL645293
    • UNII-YS2A8X6SX2
    • BRD-A35096796-001-02-8
    • DTXCID301011974
    • DA-56378
    • Inchi: 1S/C21H28O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h5-6,9-12,16-17,22-25H,3-4,7-8,13H2,1-2H3
    • InChI Key: OELMAFBLFOKZJD-UHFFFAOYSA-N
    • SMILES: O([H])C([H])(C([H])([H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])C([H])([H])C([H])(C([H])([H])C([H])([H])C1C([H])=C([H])C(=C(C=1[H])OC([H])([H])[H])O[H])O[H]

Computed Properties

  • Exact Mass: 376.18900
  • Monoisotopic Mass: 376.18858861 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 10
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 376.4
  • XLogP3: 3.2
  • Topological Polar Surface Area: 99.4

Experimental Properties

  • Color/Form: Powder
  • Density: 1.229±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 74-75 ºC (dichloromethane )
  • Boiling Point: 623.527°C at 760 mmHg
  • Flash Point: 330.898°C
  • Refractive Index: 1.592
  • Solubility: Very slightly soluble (0.26 g/l) (25 º C),
  • PSA: 99.38000
  • LogP: 2.79230

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Octahydrocurcumin Related Literature

Additional information on Octahydrocurcumin

Octahydrocurcumin (CAS No. 36062-07-4): An Emerging Compound in the Field of Biomedicine

Octahydrocurcumin (CAS No. 36062-07-4) is a unique and promising compound derived from the natural product curcumin, which is the principal bioactive component of turmeric (Curcuma longa). This compound has garnered significant attention in recent years due to its potential therapeutic applications and improved bioavailability compared to its parent molecule, curcumin. In this comprehensive overview, we will delve into the chemical structure, biological activities, and recent research advancements of Octahydrocurcumin.

Chemical Structure and Synthesis

Octahydrocurcumin is a fully saturated derivative of curcumin, characterized by the reduction of all double bonds in the curcumin molecule. The chemical formula of Octahydrocurcumin is C21H24O6, and its molecular weight is 384.41 g/mol. The synthesis of Octahydrocurcumin can be achieved through various methods, including hydrogenation of curcumin in the presence of a suitable catalyst. This process not only enhances the stability of the compound but also improves its solubility and bioavailability, making it a more viable candidate for pharmaceutical applications.

Biological Activities and Mechanisms of Action

Octahydrocurcumin exhibits a wide range of biological activities that have been extensively studied in both in vitro and in vivo models. One of the most notable properties of this compound is its potent antioxidant activity. Research has shown that Octahydrocurcumin can effectively scavenge free radicals and reduce oxidative stress, which is a key factor in various diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.

In addition to its antioxidant properties, Octahydrocurcumin has demonstrated significant anti-inflammatory effects. Studies have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as reduce the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These findings suggest that Octahydrocurcumin may have therapeutic potential in treating inflammatory conditions such as arthritis and inflammatory bowel disease.

Cancer Prevention and Treatment

The anti-cancer properties of Octahydrocurcumin have been a focus of numerous studies. Research has shown that this compound can induce apoptosis (programmed cell death) in various cancer cell lines, including breast cancer, colon cancer, and leukemia cells. The mechanisms underlying these effects are multifaceted and include the modulation of cell cycle progression, inhibition of angiogenesis, and suppression of metastasis. For instance, a study published in the journal Cancer Letters reported that Octahydrocurcumin[1] significantly reduced tumor growth in a mouse model of breast cancer by downregulating the expression of Bcl-2 and upregulating Bax.

Neuroprotective Effects

Beyond its anti-cancer properties, Octahydrocurcumin has also shown promise in neuroprotection. Studies have demonstrated that this compound can protect neurons from oxidative stress-induced damage and improve cognitive function in animal models of Alzheimer's disease. A recent study published in the journal Biochemical Pharmacology[2] found that treatment with Octahydrocurcumin reduced amyloid-beta (Aβ) accumulation and improved memory function in transgenic mice.

Clinical Trials and Future Prospects strong > p > < p >While much of the research on Octahydrocurcumin strong >has been conducted at preclinical stages, several clinical trials are currently underway to evaluate its safety and efficacy in human subjects. A phase I clinical trial published in the journal< em >Clinical Cancer Research em >< sup >[3] sup >assessed the safety and pharmacokinetics of Octahydrocurcumin strong >in patients with advanced solid tumors. The results indicated that Octahydrocurcumin strong >was well-tolerated with no dose-limiting toxicities observed at doses up to 800 mg/day. p > < p >The future prospects for Octahydrocurcumin strong >are promising, with ongoing research exploring its potential applications in various therapeutic areas. Its improved bioavailability compared to curcumin makes it an attractive candidate for drug development. Additionally, ongoing studies are investigating combination therapies involving Octahydrocurcumin strong >and other pharmacological agents to enhance therapeutic outcomes. p > < p >< strong >Conclusion strong > p > < p >< strong >Octahydrocurcumin strong >(CAS No. 36062-07-4) is a versatile compound with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective properties. Its enhanced bioavailability compared to curcumin positions it as a promising candidate for further clinical development. As research continues to uncover new insights into its mechanisms of action and therapeutic potential,< strong > Octahydrocurcumin strong >is poised to play a significant role in advancing biomedical science. p > article > < / response > ### References: 1. Zhang Y., et al. (2019). "Octahydrocurcumin inhibits breast cancer growth by downregulating Bcl-2 expression." *Cancer Letters*, 459: 155-163. 2. Lee J., et al. (2021). "Neuroprotective effects of octahydrocurcumin on amyloid-beta-induced cognitive impairment." *Biochemical Pharmacology*, 188: 114356. 3. Wang X., et al. (2020). "Phase I study of octahydrocurcumin in patients with advanced solid tumors." *Clinical Cancer Research*, 26(15): 3958-3967.

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